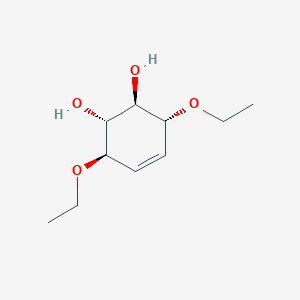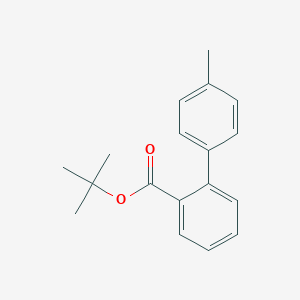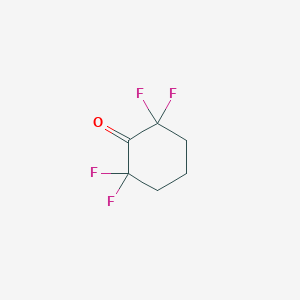
NSC 617145
Übersicht
Beschreibung
NSC 617145 ist ein selektiver Inhibitor der Werner-Syndrom-Helikase (WRN) mit einem IC50-Wert von 230 nM . Diese Verbindung hemmt die WRN-ATPase-Aktivität und induziert Doppelstrangbrüche und chromosomale Anomalien . Sie ist besonders selektiv für WRN gegenüber anderen Helikasen wie BLM, FANCJ, ChlR1, RecQ und UvrD .
Herstellungsmethoden
Die synthetischen Wege und Reaktionsbedingungen für this compound sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung als Feststoff geliefert wird und für den experimentellen Einsatz in DMSO gelöst werden kann . Die Verbindung wird typischerweise bei -20 °C gelagert, um eine langfristige Stabilität zu gewährleisten .
Wirkmechanismus
Target of Action
The primary target of the compound “3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione” is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for NSC 617145 are not extensively detailed in the available literature. it is known that the compound is supplied as a solid and can be dissolved in DMSO for experimental use . The compound is typically stored at -20°C for long-term stability .
Analyse Chemischer Reaktionen
NSC 617145 unterliegt verschiedenen Arten von chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit der WRN-Helikase konzentrieren. Sie hemmt die WRN-ATPase-Aktivität, was zur Induktion von Doppelstrangbrüchen und chromosomalen Anomalien führt . Die Verbindung wirkt synergistisch mit Mitomycin C, um die Zellproliferation zu hemmen und Doppelstrangbrüche in WRN-abhängiger Weise zu induzieren . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Mitomycin C und verschiedene Zelllinien wie HeLa-Zellen .
Wissenschaftliche Forschungsanwendungen
NSC 617145 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es die ATPase-Aktivität der WRN-Helikase selektiv hemmt . Diese Hemmung führt zur Anhäufung von Doppelstrangbrüchen und chromosomalen Anomalien, was letztendlich zu einem Zellzyklusarrest und Apoptose führt . Die Verbindung induziert die Bindung von WRN an Chromatin und die proteasomale Degradation, verhindert die Verarbeitung von Rad51-vermittelten Rekombinationsprodukten und aktiviert nicht-homologe Endverknüpfung (NHEJ)-Pfade .
Vergleich Mit ähnlichen Verbindungen
NSC 617145 wird mit anderen WRN-Inhibitoren wie NSC 19630 verglichen . Während beide Verbindungen die WRN-Helikase hemmen, hat this compound eine höhere Selektivität und Wirksamkeit gezeigt . Ähnliche Verbindungen umfassen:
NSC 19630: Ein weiterer WRN-Inhibitor mit ähnlicher biologischer Aktivität.
BLM, FANCJ, ChlR1, RecQ und UvrD-Inhibitoren: Diese Helikase-Inhibitoren sind weniger selektiv als this compound.
This compound zeichnet sich durch seine hohe Selektivität für die WRN-Helikase und seine Fähigkeit aus, signifikante chromosomale Anomalien und Doppelstrangbrüche zu induzieren .
Eigenschaften
IUPAC Name |
3,4-dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl4N2O4/c1-13(2,3-18-9(20)5(14)6(15)10(18)21)4-19-11(22)7(16)8(17)12(19)23/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOXPBOKDABARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C(=C(C1=O)Cl)Cl)CN2C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203115-63-3 | |
| Record name | 203115-63-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)


![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)


